molecular formula C16H15Cl4NO2 B11082781 2-(2,4-dichlorophenoxy)-N-[2-(2,4-dichlorophenoxy)ethyl]ethanamine

2-(2,4-dichlorophenoxy)-N-[2-(2,4-dichlorophenoxy)ethyl]ethanamine

Cat. No.: B11082781
M. Wt: 395.1 g/mol
InChI Key: XNYCJNBLGJYSSM-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[2-(2,4-dichlorophenoxy)ethyl]ethanamine is an organic compound characterized by the presence of two 2,4-dichlorophenoxy groups attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(2,4-dichlorophenoxy)ethyl]ethanamine typically involves the reaction of 2,4-dichlorophenol with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, industrial production methods may incorporate advanced purification techniques to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[2-(2,4-dichlorophenoxy)ethyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[2-(2,4-dichlorophenoxy)ethyl]ethanamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(2,4-dichlorophenoxy)ethyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)propionic acid: Known for its use as a herbicide.

    (2,4-dichlorophenoxy)acetic acid: Another herbicide with similar structural features.

    2-(2,4-dichlorophenoxy)ethyl ether: Used in various chemical applications.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[2-(2,4-dichlorophenoxy)ethyl]ethanamine is unique due to its dual 2,4-dichlorophenoxy groups, which confer distinct chemical properties and reactivity. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H15Cl4NO2

Molecular Weight

395.1 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(2,4-dichlorophenoxy)ethyl]ethanamine

InChI

InChI=1S/C16H15Cl4NO2/c17-11-1-3-15(13(19)9-11)22-7-5-21-6-8-23-16-4-2-12(18)10-14(16)20/h1-4,9-10,21H,5-8H2

InChI Key

XNYCJNBLGJYSSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCNCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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